
gaudichaudiic acid H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gaudichaudiic acid H is an organic heteroheptacyclic compound isolated from the bark of Indonesian Garcinia gaudichaudii and exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a bridged compound, a cyclic ether, a cyclic ketone, an organic heteroheptacyclic compound and an oxo monocarboxylic acid.
Aplicaciones Científicas De Investigación
Cytotoxic Properties and Cancer Research
Gaudichaudiic acid H, a compound isolated from the leaf extract of the Malaysian medicinal plant Garcinia gaudichaudii, has demonstrated significant cytotoxicity against several cancer cell lines. This discovery suggests its potential as an anticancer agent. Detailed NMR spectral analysis has been crucial in determining the novel structures of these compounds, including gaudichaudiic acid H (Cao et al., 1998).
Trypanocidal Activity
Gaudichaudiic acid has shown potent trypanocidal effects against the Y-strain of Trypanosoma cruzi, the causative agent of Chagas disease. The acid has been isolated as a racemic mixture and its enantiomers have been resolved, with the (+)-enantiomer exhibiting more activity than its antipode. This finding indicates the therapeutic potential of gaudichaudiic acid in treating Trypanosoma infections (Batista et al., 2011).
Antimicrobial Activity
Piper gaudichaudianum, a plant containing gaudichaudiic acid, has been studied for its antimicrobial activity. The compound exhibits good activity against certain pathogens like Staphylococcus aureus, Bacillus subtilis, and Candida tropicalis, indicating its potential in antimicrobial treatments (Nogueira Puhl et al., 2011).
Neuropharmacological Effects
The study on Tecoma gaudichaudi extracts, which possibly contain gaudichaudiic acid, showed enhanced cognition in rats. This research highlights the potential of compounds from Tecoma gaudichaudi in neuropharmacological applications, particularly in cognitive improvement and antistress activities (Ravishankar et al., 2018).
Antioxidant Properties
Extracts from Tecoma gaudichaudi, which may include gaudichaudiic acid, have exhibited significant antioxidant status. This suggests the compound's role in scavenging free radicals, which is important in preventing oxidative stress-related diseases (Kiranmayi, 2018).
Biosynthetic Studies
Research into the biosynthetic origins of gaudichaudiic acid in Piper gaudichaudianum has provided insights into the metabolic pathways involved in its formation. This knowledge is essential for understanding the compound's natural synthesis and potential for bioengineering (Lopes et al., 2007).
Propiedades
Nombre del producto |
gaudichaudiic acid H |
|---|---|
Fórmula molecular |
C39H44O9 |
Peso molecular |
656.8 g/mol |
Nombre IUPAC |
(E)-4-[(1R,2R,21R,23S)-16-hydroxy-20-methoxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,9(14),10,12,15-hexaen-23-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C39H44O9/c1-11-35(4,5)27-31-24(20-16-18(2)12-13-22(20)36(6,7)46-31)28(40)25-29(41)26-30(45-10)21-17-23-37(8,9)48-38(33(21)42,15-14-19(3)34(43)44)39(23,26)47-32(25)27/h11-14,16,21,23,26,30,40H,1,15,17H2,2-10H3,(H,43,44)/b19-14+/t21-,23-,26?,30?,38-,39-/m1/s1 |
Clave InChI |
CKJQNWPJVMSWAZ-KWMSECQZSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=O)C5C([C@H]6C[C@H]7[C@]5(O4)[C@@](C6=O)(OC7(C)C)C/C=C(\C)/C(=O)O)OC)C(=C23)O)C(C)(C)C=C)(C)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(OC3=C(C4=C(C(=O)C5C(C6CC7C5(O4)C(C6=O)(OC7(C)C)CC=C(C)C(=O)O)OC)C(=C23)O)C(C)(C)C=C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





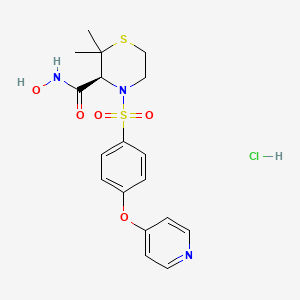
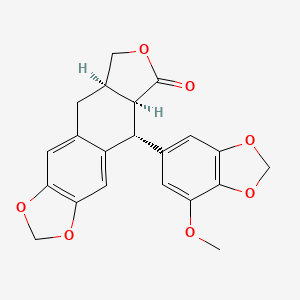
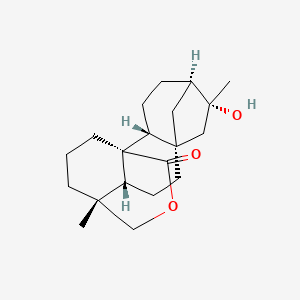
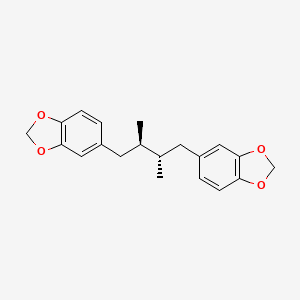

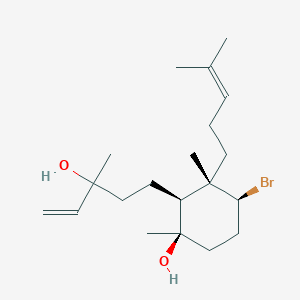
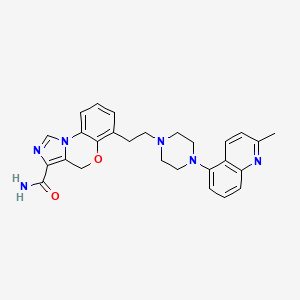

![[(3S,3'R,4'R,5'R,6'R)-5'-[(2S,3R,4S,5R,6R)-6-[[(2E,4Z)-deca-2,4-dienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxyhexadeca-2,4,8,10-tetraenoate](/img/structure/B1248570.png)
![4-amino-N-[(3S,4R,5R,7R)-1-azatricyclo[3.3.1.03,7]nonan-4-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1248571.png)
![(2E)-2-[(2R)-4-hydroxy-2-(2-hydroxy-4,4-dimethylcyclopentyl)-2-methylcyclobutylidene]propanal](/img/structure/B1248575.png)
![1-Methyl-3-[2-[4-(3-methoxyphenyl)butyl]phenoxymethyl]piperidine](/img/structure/B1248577.png)